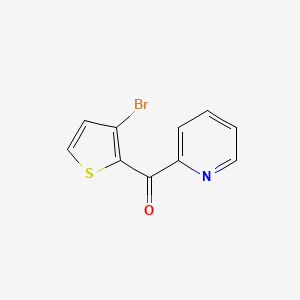
(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone: is an organic compound with the molecular formula C10H6BrNOS and a molecular weight of 268.13 g/mol . This compound features a bromothiophene ring and a pyridine ring connected through a methanone group, making it a valuable intermediate in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-YL)(pyridin-2-YL)methanone typically involves the reaction of 3-bromothiophene-2-carboxylic acid with pyridine-2-carboxaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired methanone compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Bromothiophen-2-YL)(pyridin-2-YL)methanone involves its interaction with specific molecular targets. For instance, in oxidation reactions, the compound undergoes a transition metal-catalyzed process where the metal catalyst facilitates the transfer of oxygen atoms to the substrate . This process involves the formation of intermediate complexes and the subsequent release of the oxidized product.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromophenyl)(pyridin-3-yl)methanone: Similar structure but with different substitution patterns on the aromatic rings.
(3-Bromothiophen-2-yl)(pyridin-3-yl)methanone: Similar structure but with the pyridine ring substituted at a different position.
Uniqueness
(3-Bromothiophen-2-YL)(pyridin-2-YL)methanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized compounds and in research applications where precise molecular interactions are required.
Propriétés
Formule moléculaire |
C10H6BrNOS |
|---|---|
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
(3-bromothiophen-2-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C10H6BrNOS/c11-7-4-6-14-10(7)9(13)8-3-1-2-5-12-8/h1-6H |
Clé InChI |
VUJKPUOUGVSZNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C2=C(C=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


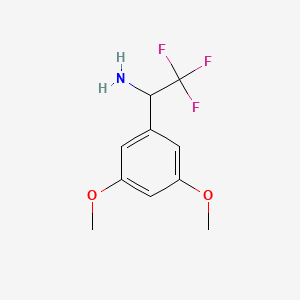
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440928.png)
![2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol](/img/structure/B12440936.png)
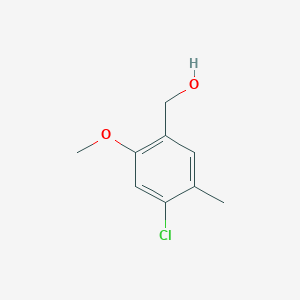
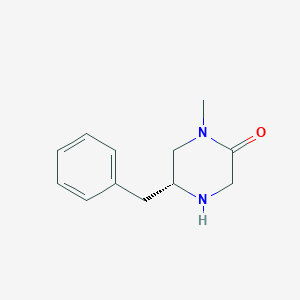
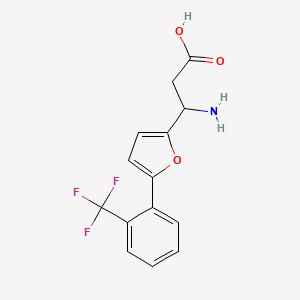
![rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde](/img/structure/B12440949.png)
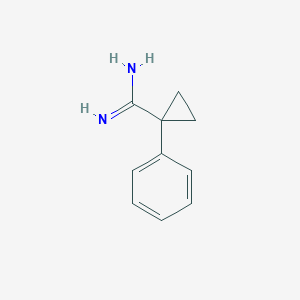



![Methyl 2-[(E)-2-(5-chloro-2-thienyl)vinyl]-6-methoxy-benzoate](/img/structure/B12440988.png)
![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)

